molecular formula C20H26N2O B1219026 Astrocasine CAS No. 2114-92-3

Astrocasine

Cat. No.: B1219026
CAS No.: 2114-92-3
M. Wt: 310.4 g/mol
InChI Key: SYCAKKSJEGVPOL-QXAKKESOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Astrocasine is a chemical compound with the molecular formula C20H26N2O. It belongs to the class of benzazepines and is known for its unique structural and chemical properties

Preparation Methods

Astrocasine can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. The industrial production of this compound typically involves the use of high-purity reagents and controlled environments to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Astrocasine undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Astrocasine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: this compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific molecular targets.

    Industry: This compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Astrocasine involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Astrocasine can be compared with other benzazepine derivatives and similar compounds. Some of the similar compounds include:

    Benzazepine: A class of compounds with similar structural features.

    Piperidine derivatives: Compounds with a piperidine ring structure, which is also present in this compound.

This compound is unique due to its specific structural configuration and the presence of functional groups that confer distinct chemical and biological properties .

Properties

IUPAC Name

(3S,12bR)-3-[(2R)-1-methylpiperidin-2-yl]-2,3,4,12b-tetrahydro-1H-pyrido[2,1-a][2]benzazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O/c1-21-13-5-4-8-18(21)16-9-11-19-17-7-3-2-6-15(17)10-12-20(23)22(19)14-16/h2-3,6-7,10,12,16,18-19H,4-5,8-9,11,13-14H2,1H3/t16-,18+,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCAKKSJEGVPOL-QXAKKESOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1C2CCC3C4=CC=CC=C4C=CC(=O)N3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCCC[C@@H]1[C@H]2CC[C@@H]3C4=CC=CC=C4C=CC(=O)N3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40331885
Record name Astrocasine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40331885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2114-92-3
Record name (3S,12bR)-1,3,4,12b-Tetrahydro-3-[(2R)-1-methyl-2-piperidinyl]pyrido[2,1-a][2]benzazepin-6(2H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2114-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Astrocasine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40331885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Astrocasine
Reactant of Route 2
Reactant of Route 2
Astrocasine
Reactant of Route 3
Astrocasine
Reactant of Route 4
Astrocasine
Reactant of Route 5
Astrocasine
Reactant of Route 6
Astrocasine
Customer
Q & A

Q1: What is the chemical structure of Astrocasine?

A1: While the exact structure of this compound itself isn't detailed in the provided abstracts, one paper [] focuses on a "benzo-piperidino compound" synthesized as a model for this compound. This suggests this compound possesses a complex structure likely containing both a benzene ring and a piperidine ring system. Further research beyond these abstracts is needed for a full elucidation.

Q2: The research mentions this compound is an alkaloid. What is the significance of this classification?

A2: Alkaloids are a broad class of naturally occurring organic compounds containing nitrogen, often within a ring structure []. Being classified as an alkaloid suggests this compound is likely of plant origin and may possess biological activity. Many alkaloids have pharmacological effects, explaining research interest in this compound.

Q3: One abstract mentions "this compound methobromide". What does this imply about the compound?

A3: The term "methobromide" indicates that a methyl group (CH3) and a bromide ion (Br-) have been added to the this compound molecule []. This is a common technique to form salts of alkaloids, often to improve their solubility and stability for study or pharmaceutical purposes. The fact this derivative was crystallized suggests efforts are underway to understand this compound's three-dimensional structure.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.